molecular formula C13H13NO5 B2517643 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 883033-64-5

1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B2517643
CAS RN: 883033-64-5
M. Wt: 263.249
InChI Key: AWGJOMPQVIXUST-UHFFFAOYSA-N
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Description

The compound “1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione” is a derivative of the Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .


Chemical Reactions Analysis

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . Decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Scientific Research Applications

Anti-Cancer Effects

Compounds containing the Trimethoxyphenyl (TMP) group, such as “1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione”, have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and screened for their in vitro anticancer activity against MCF-7 and A549 cell lines .

Anti-Fungal and Anti-Bacterial Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Anti-Inflammatory Properties

These compounds have been associated with anti-inflammatory properties, thereby expanding their therapeutic scope .

Anti-Alzheimer Properties

TMP-bearing compounds have shown potential in the treatment of Alzheimer’s disease .

Anti-Depressant Properties

These compounds have also been associated with anti-depressant properties .

Anti-Migraine Properties

TMP-bearing compounds have shown potential in the treatment of migraines .

Future Directions

The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Mechanism of Action

Target of Action

The primary targets of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione interacts with its targets by inhibiting their activity. For instance, it inhibits tubulin, a protein essential for mitosis, thereby disrupting cell division . It also inhibits Hsp90, a protein that assists in the proper folding of other proteins, leading to the destabilization of several proteins necessary for cell survival . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell, leading to an increase in oxidative stress .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase . The inhibition of Hsp90 affects multiple signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . The inhibition of TrxR leads to an increase in reactive oxygen species, causing oxidative damage and triggering apoptosis .

Pharmacokinetics

Compounds containing the trimethoxyphenyl group are generally known for their good bioavailability and metabolic stability .

Result of Action

The result of the action of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione is the induction of cell death in cancer cells. By disrupting cell division, protein folding, and redox balance, it triggers apoptosis, leading to the death of cancer cells .

Action Environment

The action of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy through drug-drug interactions. The pH of the environment can also influence its stability and solubility, thereby affecting its bioavailability .

properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-17-9-6-8(7-10(18-2)13(9)19-3)14-11(15)4-5-12(14)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGJOMPQVIXUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione

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